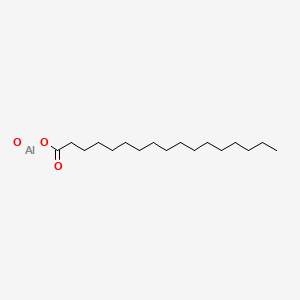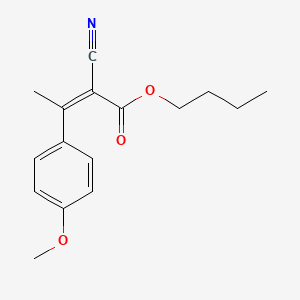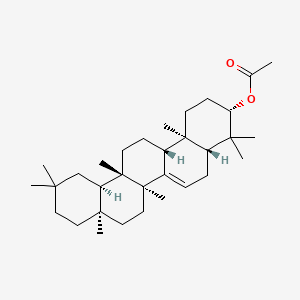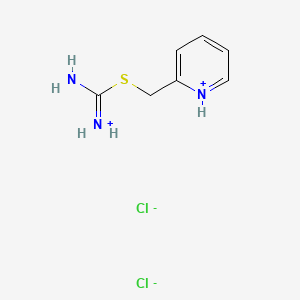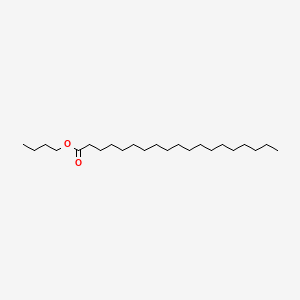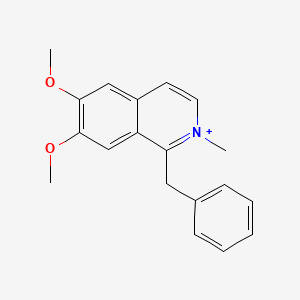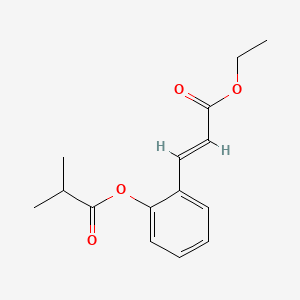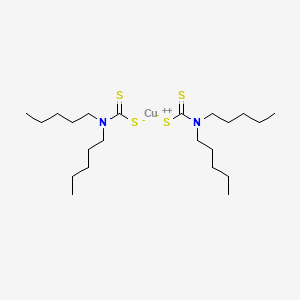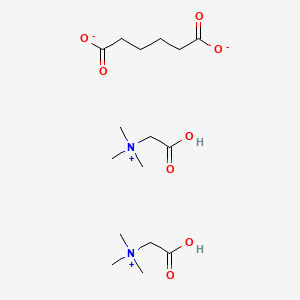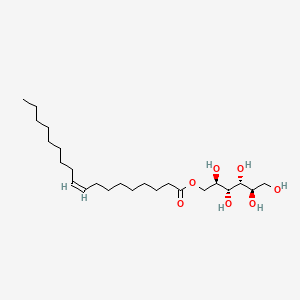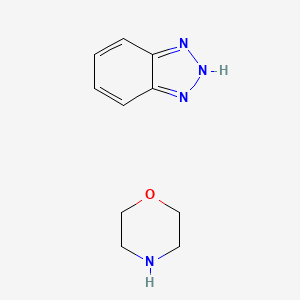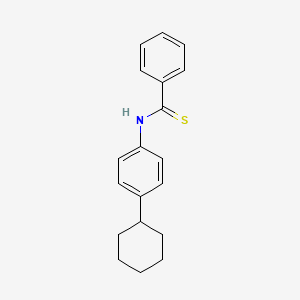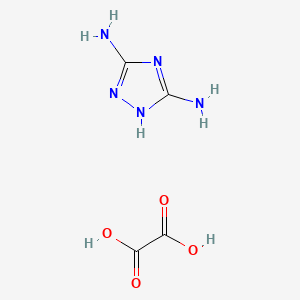
1,2,4-Triazolidine-3,5-diimine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolidine-3,5-diimine oxalate is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazolidine-3,5-diimine oxalate can be synthesized through a reaction between aldehydes or ketones and thiosemicarbazide in the presence of a catalyst. One common method involves using meglumine as a catalyst in water at room temperature. The reaction typically proceeds quickly and yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of eco-friendly catalysts and solvents, such as ionic liquids, is preferred to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolidine-3,5-diimine oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazolones.
Reduction: Reduction reactions can yield triazolidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Triazolones.
Reduction: Triazolidine derivatives.
Substitution: Various substituted triazolidine compounds
Scientific Research Applications
1,2,4-Triazolidine-3,5-diimine oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing acetylcholinesterase inhibitors, which have potential therapeutic applications in treating neurodegenerative diseases.
Materials Science: The compound is explored for its potential use in developing new materials with unique properties.
Biological Research: It serves as a tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidine-3,5-diimine oxalate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3,5-diamine: Known for its use as an inhibitor of DNA synthesis and as an antitumor agent.
1,2,4-Triazolidine-3-thione: Exhibits significant acetylcholinesterase inhibitory activity and free radical scavenging activity.
Uniqueness
1,2,4-Triazolidine-3,5-diimine oxalate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Properties
CAS No. |
6625-77-0 |
|---|---|
Molecular Formula |
C4H7N5O4 |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
oxalic acid;1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C2H5N5.C2H2O4/c3-1-5-2(4)7-6-1;3-1(4)2(5)6/h(H5,3,4,5,6,7);(H,3,4)(H,5,6) |
InChI Key |
LPERBCAVOFGOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


